molecular formula C19H17Br2N7O6 B1486416 3,5-Dibromofolic acid CAS No. 2536-53-0

3,5-Dibromofolic acid

Cat. No.: B1486416
CAS No.: 2536-53-0
M. Wt: 599.2 g/mol
InChI Key: FDSIRULHWXBNQB-NSHDSACASA-N
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Description

3,5-Dibromofolic acid is a brominated derivative of folic acid, a member of the B vitamin family. It has the empirical formula C19H17Br2N7O6 and a molecular weight of 599.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromofolic acid typically involves the bromination of folic acid. The process includes the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the 3 and 5 positions of the folic acid molecule. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, with the temperature maintained at a specific range to optimize yield and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve high purity levels suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromofolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3,5-Dibromofolic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromofolic acid involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The bromine atoms in the compound can influence its binding affinity and reactivity, potentially altering the activity of these enzymes. This can affect various biochemical pathways, including those related to DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromofolic acid is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to other folic acid derivatives. This makes it a valuable tool in research for studying the effects of bromination on folate metabolism and exploring new synthetic pathways.

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,6-dibromobenzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Br2N7O6/c20-9-3-7(23-5-8-6-24-15-14(25-8)17(32)28-19(22)27-15)4-10(21)13(9)16(31)26-11(18(33)34)1-2-12(29)30/h3-4,6,11,23H,1-2,5H2,(H,26,31)(H,29,30)(H,33,34)(H3,22,24,27,28,32)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSIRULHWXBNQB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)NC(CCC(=O)O)C(=O)O)Br)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Br)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Br2N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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